molecular formula C10H14N2O2 B6151903 3-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid CAS No. 1368407-99-1

3-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B6151903
CAS No.: 1368407-99-1
M. Wt: 194.2
InChI Key:
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Description

3-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the pyrazole family. This compound is characterized by a cyclopropyl group attached to the pyrazole ring, which is further substituted with a propan-2-yl group and a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropyl and propan-2-yl groups. One common method involves the reaction of a suitable hydrazine derivative with a β-diketone to form the pyrazole ring. The cyclopropyl group can be introduced through a cyclopropanation reaction, often using carbenes or carbenoid reagents. The propan-2-yl group is usually introduced via alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of inflammatory and neurological disorders.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The cyclopropyl and propan-2-yl groups may enhance its binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
  • 3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine

Uniqueness

Compared to similar compounds, 3-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has a unique substitution pattern that may confer distinct chemical and biological properties. The position of the carboxylic acid group on the pyrazole ring can influence its reactivity and interaction with biological targets.

Properties

CAS No.

1368407-99-1

Molecular Formula

C10H14N2O2

Molecular Weight

194.2

Purity

95

Origin of Product

United States

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